

## Chemical properties and structure of Methomyld3

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## Methomyl-d3: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Chemical Properties, Structure, and Application of **Methomyl-d3** for Researchers, Scientists, and Drug Development Professionals.

**Methomyl-d3** is the deuterated form of methomyl, a broad-spectrum carbamate insecticide.[1] Its primary application in a scientific setting is as an internal standard for the accurate quantification of methomyl in various matrices, including environmental and biological samples, using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of deuterium atoms provides a distinct mass difference from the unlabeled methomyl, allowing for precise and reliable measurements by correcting for variations during sample preparation and analysis.[2]

#### **Chemical Properties and Structure**

**Methomyl-d3** shares a similar chemical structure with methomyl, with the key difference being the substitution of three hydrogen atoms with deuterium atoms on the methylamino group.

#### Structure:

- Systematic Name: N-[[(methyl-d3-amino)carbonyl]oxy]-ethanimidothioic acid, methyl ester[3]
- SMILES: CC(SC)=NOC(NC([2H])([2H])[2H])=O[3]
- InChI: InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/i2D3[3]



#### **Physicochemical Data**

A summary of the key quantitative data for **Methomyl-d3** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C5H7D3N2O2S	[3][4]
Molecular Weight	165.23 g/mol	[4][5]
CAS Number	1398109-07-3	[3][4]
Appearance	White Solid	[6]
Purity	≥99% deuterated forms (d1-d3)	[3]
Solubility	Slightly soluble in Chloroform and Methanol.	[3]
Storage Conditions	2-8°C, Hygroscopic, under inert atmosphere.	[6]

### **Experimental Protocols**

The primary experimental application of **Methomyl-d3** is as an internal standard in quantitative analytical methods for methomyl. Below is a detailed methodology for a typical workflow involving the analysis of methomyl in a complex matrix, such as agricultural products, using LC-MS/MS.

# Quantification of Methomyl in Agricultural Samples using Methomyl-d3 Internal Standard by LC-MS/MS

This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection.

1. Sample Preparation (QuEChERS Method)



The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

- Homogenization: Weigh 10-15 g of the sample (e.g., fruit or vegetable) into a blender and homogenize.
- Extraction:
  - Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
  - Add a known concentration of Methomyl-d3 internal standard solution.
  - Add 10 mL of acetonitrile.
  - Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
  - Shake vigorously for 1 minute.
  - Centrifuge at ≥3000 rcf for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
  - Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) sorbent to remove organic acids and sugars, and C18 to remove non-polar interferences).
  - Vortex for 30 seconds.
  - Centrifuge at a high speed for 2-5 minutes.
- Final Extract Preparation:
  - Take an aliquot of the cleaned-up supernatant.
  - The extract may be diluted with a suitable solvent or directly injected into the LC-MS/MS system.



#### 2. LC-MS/MS Analysis

- Liquid Chromatography (LC) Conditions:
  - Column: A C18 reversed-phase column is typically used.
  - Mobile Phase: A gradient of water with a modifier (e.g., 0.1% formic acid or ammonium formate) and an organic solvent like methanol or acetonitrile.
  - Flow Rate: A typical flow rate is between 0.2-0.5 mL/min.
  - Injection Volume: 1-10 μL.
- Mass Spectrometry (MS) Conditions:
  - Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for methomyl.
  - Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.
    - MRM Transition for Methomyl: Monitor for the specific precursor ion to product ion transition.
    - MRM Transition for Methomyl-d3: Monitor for the specific precursor ion to product ion transition, which will have a +3 Da shift compared to unlabeled methomyl.
  - Data Analysis: The concentration of methomyl in the sample is determined by comparing the peak area ratio of the analyte (methomyl) to the internal standard (Methomyl-d3) against a calibration curve prepared with known concentrations of methomyl and a constant concentration of Methomyl-d3.

## **Visualizations**

#### **Experimental Workflow for Pesticide Residue Analysis**

The following diagram illustrates the general workflow for the quantification of methomyl in a sample using **Methomyl-d3** as an internal standard.



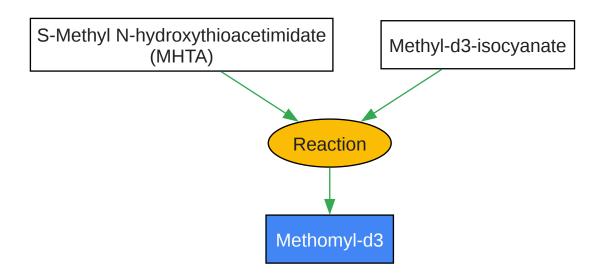


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Workflow for methomyl quantification using an internal standard.

## **Logical Relationship in Synthesis**

The synthesis of **Methomyl-d3** involves the use of a deuterated starting material. A plausible synthetic route would be analogous to the synthesis of methomyl, but utilizing methyl-d3-isocyanate.



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A potential synthetic pathway for **Methomyl-d3**.

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